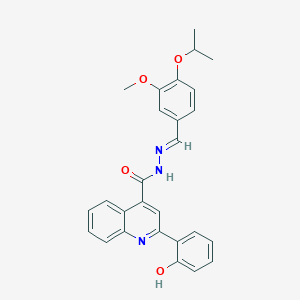![molecular formula C23H30F2N2O2 B6029520 2-[4-(3,4-difluorobenzyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6029520.png)
2-[4-(3,4-difluorobenzyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3,4-difluorobenzyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. In
Mecanismo De Acción
The exact mechanism of action of 2-[4-(3,4-difluorobenzyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol is not fully understood. However, it has been suggested that this compound acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual mechanism of action may contribute to its antipsychotic, anxiolytic, and antidepressant-like effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to decrease the levels of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its antipsychotic effects. This compound has also been found to increase the levels of serotonin in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant-like effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[4-(3,4-difluorobenzyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol in laboratory experiments is its potential use in the treatment of various neurological disorders. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on 2-[4-(3,4-difluorobenzyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol. One direction is to further investigate its mechanism of action and its potential use in the treatment of various neurological disorders. Another direction is to study its pharmacokinetics and bioavailability in order to optimize its use in laboratory experiments. Additionally, future research may focus on developing more efficient and cost-effective methods for synthesizing this compound.
Métodos De Síntesis
The synthesis of 2-[4-(3,4-difluorobenzyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol has been achieved using various methods. One of the most commonly used methods involves the reaction of 3,4-difluorobenzyl chloride with 4-methoxy-2,3-dimethylbenzylamine to form the intermediate 4-(3,4-difluorobenzyl)-1-(4-methoxy-2,3-dimethylbenzyl)piperazine. This intermediate is then reacted with ethylene oxide to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-[4-(3,4-difluorobenzyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol has been studied for its potential applications in scientific research. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in animal models. This compound has also been studied for its potential use in the treatment of various neurological disorders such as schizophrenia, bipolar disorder, and anxiety disorders.
Propiedades
IUPAC Name |
2-[4-[(3,4-difluorophenyl)methyl]-1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30F2N2O2/c1-16-17(2)23(29-3)7-5-19(16)14-27-10-9-26(15-20(27)8-11-28)13-18-4-6-21(24)22(25)12-18/h4-7,12,20,28H,8-11,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTYEMKWFDGXCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCN(CC2CCO)CC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-({2-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B6029453.png)
![7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B6029455.png)
![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B6029460.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6029466.png)
![2-(4-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B6029471.png)
![dimethyl 2-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B6029472.png)

![1-[3-(2,6-dimethoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B6029481.png)
![N-{[1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]methyl}acetamide](/img/structure/B6029486.png)

![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]cyclopentanecarboxamide](/img/structure/B6029500.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-methoxy-1-methylethyl)piperidine](/img/structure/B6029508.png)

![N-[4-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]acetamide](/img/structure/B6029517.png)